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Mercury dimethanethiolate

Cat. No.: B12088771
CAS No.: 21094-80-4
M. Wt: 294.8 g/mol
InChI Key: PVGXAZIUZUPDRV-UHFFFAOYSA-L
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Description

Contextual Significance of Organomercury-Sulfur Coordination Compounds in Chemical Research

Organomercury-sulfur coordination compounds are of significant research interest primarily due to mercury's well-documented toxicity and its strong affinity for sulfur. nih.govnih.gov Mercury is recognized as a global pollutant, with both natural and anthropogenic sources contributing to its presence in the environment. researchgate.netnih.gov The toxicity of mercury is closely linked to its chemical form, with organomercury compounds like methylmercury (B97897) being particularly notorious neurotoxins that bioaccumulate in food webs. nih.gov

The interaction between mercury and sulfur is fundamental to its toxicology. In biological systems, mercury readily binds to the thiol (sulfhydryl) groups of amino acids, such as cysteine, and proteins. nih.gov This binding can disrupt protein structure and function, leading to a cascade of toxic effects. Low molecular weight thiols are now understood to be key factors in the transport and distribution of mercury throughout the body. nih.gov

Consequently, the study of mercury-thiolate complexes, such as mercury dimethanethiolate, provides critical insights into:

Mechanisms of Toxicity: Understanding the structure and stability of Hg-S bonds helps to elucidate how mercury disrupts biological processes at a molecular level.

Detoxification Pathways: Many organisms have evolved mechanisms to detoxify mercury. A key area of research involves the organomercurial lyase enzyme, MerB, which cleaves the Hg-C bond in organomercurials. nih.govresearchgate.net Studying the reactivity of model compounds like this compound helps to understand these enzymatic mechanisms. researchgate.net

Environmental Fate and Bioavailability: Research into how mercury complexes behave in the environment, such as their interaction with dissolved organic matter, is crucial. Studies have shown that divalent mercury can be bioavailable to fish and accumulate as dithiolate complexes. figshare.com

The synthesis and characterization of these compounds allow researchers to probe the factors that influence the strength and reactivity of the mercury-carbon and mercury-sulfur bonds, which is essential for developing a comprehensive picture of mercury's biogeochemical cycle and its health implications. nih.govresearchgate.net

Historical Perspectives and Evolution of Research on Dithiolate Mercury Complexes

The study of mercury compounds has a long history, with mercury being known as a toxic substance for centuries. nih.gov The field of organometallic chemistry, which includes organomercury compounds, began to take shape in the 19th century. One of the earliest organometallic compounds to be synthesized was dimethylmercury (B1214916) in 1857. wikipedia.org

Research specifically into complexes involving sulfur ligands, known as dithiolates, gained significant momentum in the mid-20th century. Metal dithiolene complexes, a class of compounds containing 1,2-dithiolene ligands, have been studied extensively since the 1960s due to their interesting electronic properties and potential applications as molecular conductors and dyes. wikipedia.org

The evolution of research on dithiolate mercury complexes can be traced through several key developments:

Early Coordination Chemistry: Initial studies focused on the fundamental synthesis and characterization of mercury's coordination complexes with various ligands, including simple thiols.

Rise of Bioinorganic Chemistry: As the biochemical basis for mercury toxicity became clearer, research shifted towards understanding the interaction of mercury with biologically relevant sulfur-containing molecules like amino acids and peptides. cdnsciencepub.com

Environmental Chemistry Focus: With growing awareness of environmental mercury pollution, particularly the Minamata disease tragedy caused by methylmercury poisoning, research efforts intensified. nih.gov Scientists began to study the formation and stability of mercury-thiolate complexes in environmental systems to understand mercury's mobility and bioavailability. figshare.com

Advanced Structural Analysis: The advent of sophisticated analytical techniques, such as single-crystal X-ray diffraction, allowed for the precise determination of the molecular structures of complex mercury dithiolates. This revealed diverse coordination patterns, including the formation of bridged, dimeric, and polymeric structures. psu.edupublish.csiro.aucdnsciencepub.com

This historical progression has moved from fundamental synthesis to complex structural and mechanistic studies driven by the need to understand and mitigate the profound toxicological and environmental impacts of mercury.

Current Research Frontiers Pertaining to this compound Systems

Current research on this compound and related systems is highly interdisciplinary, leveraging advanced computational and spectroscopic methods to address complex questions. Key frontiers include:

Advanced Spectroscopic and Computational Analysis: The interpretation of spectroscopic data for mercury complexes is being refined through high-level computational methods. A major frontier is the use of Density Functional Theory (DFT) calculations to predict and interpret ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Recent studies demonstrate that these calculations can accurately model the chemical shifts for 2-, 3-, and 4-coordinate Hg(II)-thiolate complexes, providing a powerful tool for characterizing the coordination environment of mercury in proteins and other complex systems. nih.gov The chemical shift is shown to be highly sensitive to Hg-S bond lengths. nih.gov

Mechanistic Studies of Detoxification: The precise mechanism by which enzymes like MerB detoxify organomercurials remains an active area of investigation. Research involves studying the reactivity of mercury alkyl compounds towards protolytic cleavage. nih.govresearchgate.net Computational studies are used to model reaction pathways, such as the H₃O⁺-assisted removal of Hg(SCH₃)₂ from the MerB active site, to understand the energetics and intermediates of the catalytic cycle. researchgate.net

Supramolecular Chemistry and Cluster Formation: There is growing interest in the synthesis and characterization of complex, polynuclear mercury thiolate clusters. Research has revealed the formation of unique structures, such as the sulfide-encapsulated cuboctahedron cluster [Hg₈S(SCH₃)₁₂]²⁺, which can result from chemodosimetric desulfurization reactions. acs.org These studies are relevant to understanding mercury's interaction with sulfur-rich environments and for the development of new sensor materials.

Environmental Bioavailability and Transformation: A significant research effort is directed at understanding how inorganic mercury complexed with dissolved organic matter (DOM) becomes bioavailable. High-energy-resolution X-ray absorption near-edge structure (HR-XANES) spectroscopy is used to quantify the different forms of mercury, such as dithiolate Hg(SR)₂ and nanoparticulate β-HgS, in environmental samples. figshare.com This research has shown that dithiolate complexes are a key bioavailable form of mercury for fish, where they are then transformed into other cellular complexes. figshare.com

These frontiers highlight a move towards increasingly detailed and dynamic views of mercury chemistry, from the electronic structure of a single bond to the complex transformations occurring within a living organism or an entire ecosystem.

Data Tables

Table 1: Chemical Properties of this compound

This table presents key identifying and physical properties of the compound.

PropertyValueSource
Chemical Formula C₂H₆HgS₂ nist.gov
Molecular Weight 294.79 g/mol nist.gov
CAS Registry Number 21094-80-4 nist.gov
IUPAC Standard InChI InChI=1S/2CH4S.Hg/c21-2;/h22H,1H3;/q;;+2/p-2 nist.gov
IUPAC Standard InChIKey PVGXAZIUZUPDRV-UHFFFAOYSA-L nist.gov

Table 2: Research Findings on Spectroscopic Properties of Hg(II)-Thiolate Complexes

This table summarizes recent findings on the relationship between structure and spectroscopic signals in mercury-thiolate complexes, based on advanced computational and experimental research.

Spectroscopic ParameterStructural DependenceMagnitude of ChangeResearch FocusSource
¹⁹⁹Hg NMR Chemical Shift Hg-S bond length~300 ppm per 0.1 Å change per bondCharacterizing coordination environments in biological systems nih.gov
¹⁹⁹Hg NMR Chemical Shift S-Hg-S bond angleUp to 40 ppm per 10° changeElucidating geometry of Hg(II) sites nih.gov
¹⁹⁹Hg NMR Chemical Shift Rigid rotation of methyl groups around Hg-S axisUp to 100 ppmUnderstanding dynamic effects on electronic structure nih.gov
Perturbed Angular Correlation (PAC) Spectroscopy Coordination number and geometrySpecific nuclear quadrupole interaction (NQI) frequencies for HgS₂, HgS₃, and HgS₄ centersIdentifying different thiolate coordination states (e.g., digonal, trigonal, tetrahedral) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6HgS2 B12088771 Mercury dimethanethiolate CAS No. 21094-80-4

Properties

CAS No.

21094-80-4

Molecular Formula

C2H6HgS2

Molecular Weight

294.8 g/mol

IUPAC Name

mercury(2+);methanethiolate

InChI

InChI=1S/2CH4S.Hg/c2*1-2;/h2*2H,1H3;/q;;+2/p-2

InChI Key

PVGXAZIUZUPDRV-UHFFFAOYSA-L

Canonical SMILES

C[S-].C[S-].[Hg+2]

Related CAS

74-93-1 (Parent)

Origin of Product

United States

Synthetic Methodologies for Mercury Dimethanethiolate and Analogous Dithiolate Complexes

Direct Synthesis Pathways of Mercury Dimethanethiolate

The most straightforward methods for synthesizing this compound and other simple mercury(II) thiolates involve the direct reaction of a mercury(II) salt with a thiol or its corresponding thiolate salt.

One established historical approach is Wertheim's method, which has been utilized for the preparation of mercury mercaptides. harvard.eduscispace.com This typically involves the reaction of a mercury(II) salt, such as mercuric chloride (HgCl₂) or mercuric acetate (B1210297) (Hg(OAc)₂), with two equivalents of a thiol (RSH). In the case of this compound, this would be methanethiol (B179389) (CH₃SH). The reaction is often carried out in a suitable solvent like ethanol. The general reaction is as follows:

HgX₂ + 2 CH₃SH → Hg(SCH₃)₂ + 2 HX (where X = Cl, OAc)

A notable characteristic of this reaction is the high affinity of the soft mercury(II) cation for the soft sulfur donor of the thiol, driving the formation of the stable mercury thiolate complex. wikipedia.org For instance, the reaction of mercuric acetate with methyl mercaptan is a known route to form the mercury mercaptide. osha.gov

A more recent and rapid direct synthesis involves a mechanochemical approach. Sonication of liquid mercury directly with neat thiols has been shown to produce high-quality, large single crystals of mercury thiolates, Hg(SR)₂, within seconds. harvard.edu This method avoids the use of mercury salts as starting materials and is surprisingly effective at producing large crystals, a contrast to the typically small, plate-like crystals obtained from conventional salt-based syntheses. harvard.edu

Method Reactants Typical Solvent Key Features
Wertheim's MethodHgCl₂ or Hg(OAc)₂ and MethanethiolEthanolConventional, salt-based synthesis. harvard.eduscispace.com
Direct ReactionMercuric Acetate and MethanethiolNot specifiedForms mercuric mercaptide. osha.gov
Sonication-AssistedLiquid Mercury and Neat ThiolNone (neat)Rapid (seconds), produces large single crystals. harvard.edu

Precursor-Based Synthetic Strategies for Organomercury(II) Thiolates

Beyond direct synthesis, mercury(II) thiolates can be prepared from various organomercury precursors. These methods offer alternative routes and can be useful for synthesizing more complex or specific thiolate complexes.

One common strategy involves the use of organomercury halides (R'HgX) or diarylmercury compounds ((C₆H₅)₂Hg) as starting materials. For example, complexes of the general formula ClHgSR have been synthesized and characterized, which can themselves serve as precursors to other mercury-sulfur compounds. acs.org The reaction of organomercury compounds with thiols can lead to the displacement of one or both organic groups to form the desired thiolate. This is particularly relevant for understanding the interactions of organomercurials in biological systems, where they readily react with sulfur-containing molecules like cysteine. researchgate.net

Another precursor-based approach utilizes preformed mercury complexes. For instance, a mononuclear linear complex, Hg(Tab)₂₂ (where Tab = 4-(trimethylammonio)benzenethiolate), has been used as a building block to assemble a diverse family of other mercury(II) zwitterionic thiolate complexes through reactions with various salts. nih.gov This demonstrates how a stable, well-characterized precursor can provide access to a range of related structures.

The alkylation of mercury(II) salts with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) is a fundamental route to organomercury compounds, which can then be further reacted to form thiolates. wikipedia.org For example, diethylmercury (B1204316) is produced by reacting mercuric chloride with ethylmagnesium bromide. wikipedia.org A subsequent reaction with a thiol could then yield the corresponding ethylmercury thiolate.

Precursor Type Example Precursor Reactant Product Type
Organomercury HalideClHgSR-Can be used to synthesize other Hg-S compounds. acs.org
Preformed Thiolate ComplexHg(Tab)₂₂Various salts (e.g., KSCN, HgI₂)New family of zwitterionic thiolate complexes. nih.gov
Diorganomercury(C₆H₅)₂HgThiol (RSH)Organomercury thiolate (C₆H₅HgSR) or dithiolate (Hg(SR)₂)
Mercury(II) SaltHgCl₂Grignard/Organolithium reagentIntermediate organomercury compound (e.g., R₂Hg). wikipedia.org

Solvothermal and Mechanochemical Approaches in Mercury Thiolate Synthesis

Modern synthetic techniques like solvothermal and mechanochemical methods are being applied to the synthesis of mercury thiolates and related materials, often providing advantages in terms of reaction time, product crystallinity, and solvent use.

Mechanochemistry , which uses mechanical force to induce chemical reactions, has proven to be a powerful tool. As mentioned previously, the sonication of liquid mercury with neat thiols is a prime example of a mechanochemical method that yields large, high-quality mercury thiolate crystals with remarkable speed. harvard.edu This sonication-induced reaction is thought to proceed via cavitation, which creates localized high-pressure and high-temperature conditions, facilitating the reaction between the liquid metal and the thiol. harvard.edu Ball milling is another common mechanochemical technique that has been successfully used to synthesize various metal-organic materials, including copper(II) thiolates, suggesting its potential applicability for mercury thiolates as a solvent-free route. researchgate.netacs.org

Solvothermal synthesis , which involves a chemical reaction in a closed vessel using a solvent at temperatures above its boiling point, is another relevant technique. While not explicitly detailed for this compound, it has been used for related compounds. For example, mercury sulfide (B99878) (HgS) nanoparticles have been prepared via the solvothermal decomposition of a phenylmercury(II) dithiocarbamate (B8719985) precursor in ethylenediamine. researchgate.net This indicates the utility of solvothermal methods for producing mercury-sulfur materials. The technique can influence the crystallinity, morphology, and size of the resulting particles. There is also evidence of mercury sulfide formation from Hg(II)-thiolate complexes in aqueous systems under dark, ambient conditions, a process that can be considered a low-temperature analogue of hydrothermal/solvothermal processes. researchgate.net

Technique Description Application Example Advantages
Mechanochemistry Use of mechanical force (e.g., sonication, ball milling) to drive reactions. acs.orgSonication of liquid Hg with thiols to form Hg(SR)₂ crystals. harvard.eduRapid, solvent-free, can produce high-quality crystals. harvard.edu
Solvothermal Synthesis Reaction in a sealed vessel at elevated temperature and pressure.Decomposition of a precursor to form HgS nanoparticles. researchgate.netControl over product crystallinity and morphology.

Considerations in the Preparation of Isotopically Enriched Mercury Thiolates

The synthesis of isotopically enriched compounds, such as those containing ¹⁹⁹Hg or ²⁰²Hg, is crucial for a variety of applications, including isotope dilution mass spectrometry for precise quantification in environmental and biological samples, and for mechanistic studies using NMR spectroscopy. researchgate.netnih.govchemrxiv.org

The general strategy for preparing an isotopically enriched mercury thiolate, such as this compound, involves a multi-step process that begins with an isotopically enriched form of mercury. The primary consideration is the efficient conversion of the expensive enriched mercury isotope into the desired final compound with minimal loss. canada.ca

The typical synthetic sequence is as follows:

Starting Material : The synthesis usually starts with a commercially available, highly enriched mercury source, often in the form of the metal (e.g., ¹⁹⁸Hg) or its oxide (e.g., ²⁰¹HgO, ²⁰²HgO). researchgate.netresearchgate.netrsc.org

Conversion to a Reactive Salt : The elemental mercury or mercury oxide is converted into a more reactive mercury(II) salt, most commonly mercuric chloride (HgCl₂). canada.caresearchgate.net For example, elemental ¹⁹⁸Hg can be converted to ¹⁹⁸HgCl₂.

Formation of the Target Compound : The enriched mercury salt is then used in one of the standard synthetic reactions. To prepare isotopically enriched this compound, ¹⁹⁹HgCl₂ or ²⁰²HgCl₂ would be reacted with two equivalents of methanethiol or a methanethiolate (B1210775) salt, analogous to the direct synthesis pathways described in section 2.1.

Specialized methods have been developed for other organomercury compounds. For instance, enriched methylmercury (B97897) (CH₃¹⁹⁸HgCl) has been synthesized by reacting ¹⁹⁸HgCl₂ with methylcobalamin, achieving a high yield of 99%. researchgate.net Another route to enriched methylmercury chloride involves a Grignard reaction followed by a comproportionation reaction between the resulting dimethylmercury (B1214916) and mercuric chloride. rsc.org These established protocols for other organomercury species provide a clear blueprint for the synthesis of isotopically enriched this compound.

Isotope Precursor Form Intermediate Example Target Compound Reference
¹⁹⁸HgElemental Hg¹⁹⁸HgCl₂(CH₃)₂¹⁹⁸Hg, CH₃¹⁹⁸HgCl canada.caresearchgate.net
²⁰¹Hg²⁰¹HgO-CH₃²⁰¹Hg⁺ researchgate.net
²⁰²Hg²⁰²HgO²⁰²HgCl₂CH₃²⁰²HgCl rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of Mercury Dimethanethiolate

X-ray Crystallography for Molecular and Solid-State Architecture

Single Crystal X-ray Diffraction Analysis of Mercury Dimethanethiolate Adducts

Single crystal X-ray diffraction (SC-XRD) provides precise information about the molecular structure, including bond lengths and angles. uhu-ciqso.es For this compound, SC-XRD studies have been crucial in understanding its coordination chemistry. In one study, the reaction of certain ferrocene-based ligands with mercury(II) ions led to the formation of a complex sulfide-encapsulated mercury thiolate cluster, [Hg₈S(SCH₃)₁₂]²⁺. figshare.comepa.gov The single-crystal structural analysis of this adduct revealed a cuboctahedron geometry. figshare.comepa.gov

In another instance, the 1:1 adduct formed between mercury(II) chloride and dehydrodithizone was analyzed using single-crystal X-ray diffraction. The study revealed a sulfur-bridged polymeric structure with five-coordinate mercury atoms. rsc.org The structural determination of various mercury(II) Schiff base complexes by SC-XRD has also shown distorted tetrahedral geometries around the mercury(II) ions. inorgchemres.org

The table below summarizes key crystallographic data for a representative mercury thiolate adduct.

ParameterValue
Crystal SystemOrthorhombic
Space Groupp22(1)2(1)
a (Å)59.5 (±1)
b (Å)82.7 (±1.5)
Data derived from a study on heavy-atom labeled rhodopsin, where mercury was used for labeling. nih.gov

Powder X-ray Diffraction for Polymorphs and Bulk Structures

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and analyzing polymorphic forms of a compound. rigaku.combibliotekanauki.pl Polymorphism, the ability of a substance to exist in multiple crystal structures, can significantly affect the physical and chemical properties of a material. bibliotekanauki.plmdpi.com PXRD patterns are unique to each polymorph and can be used for identification by comparing the experimental pattern to known standards or calculated patterns from single-crystal data. rigaku.comnih.gov

In the context of mercury-containing compounds, PXRD has been used to characterize the products of various reactions. For example, a mercury complex derived from trimesic acid was characterized using PXRD, among other techniques. fbtjournal.com PXRD is also instrumental in quality control during the manufacturing of pharmaceuticals, where it can be used to identify impurities and monitor structural changes. mdpi.com The technique is particularly valuable for materials that are only available in microcrystalline form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. uobasrah.edu.iq For mercury compounds, multinuclear NMR, including ¹⁹⁹Hg, ¹H, and ¹³C nuclei, provides valuable insights into coordination chemistry. chemrxiv.orglew.ro

¹⁹⁹Hg NMR Chemical Shift Anisotropy and Coupling Constants

The ¹⁹⁹Hg nucleus, with a nuclear spin of 1/2 and a natural abundance of nearly 17%, is well-suited for NMR studies. chemrxiv.org It exhibits a very wide chemical shift range, making it sensitive to the coordination environment of the mercury atom. huji.ac.il The chemical shifts in ¹⁹⁹Hg NMR can span thousands of parts per million (ppm). nih.gov

Historically, dimethylmercury (B1214916) was used as a reference standard, but due to its extreme toxicity, alternative standards are now preferred. nih.govnih.gov The ¹⁹⁹Hg NMR spectrum provides information on chemical shift anisotropy, which is the orientation dependence of the chemical shift. In solid-state ¹⁹⁹Hg MAS NMR studies of mercury(I) compounds, the shielding anisotropy was found to be less sensitive to the nature of the anionic group compared to mercury(II) compounds, which is attributed to the dominance of the Hg-Hg bond in the electronic environment. nih.gov

Significant spin-spin coupling is observed between ¹⁹⁹Hg and other nuclei. For instance, two-bond ¹H-¹⁹⁹Hg couplings are typically in the range of 100 to 270 Hz. huji.ac.il These coupling constants are valuable for determining the connectivity of atoms within a molecule. nih.gov

Multinuclear (¹H, ¹³C) NMR Probes for Ligand Conformation and Bonding

¹H and ¹³C NMR spectroscopy provide detailed information about the organic ligands coordinated to the mercury center. uobasrah.edu.iq The chemical shifts of protons and carbons in the ligands are sensitive to the bonding and conformation within the complex. ucl.ac.uk

In studies of mercury(II) complexes with various ligands, changes in the ¹H and ¹³C NMR chemical shifts upon coordination to mercury indicate the binding sites. For example, in mercury(II) selenocyanate (B1200272) complexes with thione ligands, the exocyclic sulfur atom was confirmed as the donor atom through both solid-state and solution NMR. researchgate.net Similarly, in heteroleptic mercury(II) complexes, multinuclear NMR was used to characterize the compounds in solution. lew.ro

The following table presents typical chemical shift ranges for carbons in different environments, which is fundamental for interpreting the ¹³C NMR spectra of ligands in this compound and its adducts. bhu.ac.in

Nature of Carbon Atomδ (ppm)
Aliphatics10-40
C–O, C–X50-70
Alkyne70-80
Alkenes, Aromatics110-150
RCOOH, RCOOR170-180
RCHO190-200
RCOR'205-220

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the nature of chemical bonds within a molecule. uni-siegen.de These techniques are complementary, as the selection rules for a vibration to be IR or Raman active are different. edinst.com

For a vibration to be IR active, there must be a change in the dipole moment of the molecule, while for a vibration to be Raman active, there must be a change in the polarizability. edinst.com In the context of this compound, vibrational spectroscopy can provide information about the Hg-S bond and the vibrations of the methyl groups.

Studies on mercury(II) acetate (B1210297) compounds have utilized IR and Raman spectra to characterize the Hg-O bonds. capes.gov.br Similarly, for mercury(I) compounds, IR and Raman spectra have been recorded to assist in the interpretation of solid-state ¹⁹⁹Hg NMR data. nih.gov The vibrational spectra of polymorphs can also be distinct, allowing for their identification. americanpharmaceuticalreview.com For instance, differences in the IR and Raman spectra of different polymorphic forms of a drug have been observed in the fingerprint region below 1700 cm⁻¹ and in the C-H stretching region around 3000 cm⁻¹. americanpharmaceuticalreview.com

The table below shows characteristic IR absorption frequencies for some common functional groups that might be present in adducts or derivatives of this compound.

Functional GroupAbsorption Range (cm⁻¹)
O-H Stretch3200-3650
N-H Stretch3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch1650-1780
C=N Stretch1620-1690
C-O Stretch1000-1300

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

The electronic structure of mercury(II) thiolate complexes, including this compound, is dominated by interactions between the mercury 6s and 5d orbitals and the sulfur 3p orbitals. Electronic absorption spectroscopy, such as UV-Visible spectroscopy, probes the transitions between electronic energy levels, offering insights into the bonding and coordination environment of the mercury center.

Detailed Research Findings:

While specific UV-Visible absorption spectra for isolated this compound are not extensively documented in the reviewed literature, analysis of related mercury(II) thiolate complexes provides a strong basis for understanding its electronic properties. Studies on various Hg(SR)₂ complexes using techniques like high energy-resolution X-ray Absorption Near-Edge Structure (XANES) spectroscopy reveal key electronic transitions. acs.orgnih.gov For mercury compounds with a linear two-coordinate geometry, which is characteristic of this compound, a sharp and prominent electronic transition is observed. acs.orgnih.govresearchgate.net This transition corresponds to the excitation of a core 2p electron to unoccupied molecular orbitals with hybridized Hg 6s and 5d character. acs.orgnih.gov

The primary absorption features in mercury thiolates are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where electron density is moved from the sulfur-based ligand orbitals to the mercury-centered orbitals. The energy of these transitions is sensitive to the coordination number and geometry of the mercury atom.

The photophysical properties, particularly emission (fluorescence or phosphorescence), are also of significant interest. Many mercury complexes are known to be luminescent. Studies on doped M₂₅(SR)₁₈ (where M can be Au, Ag, or Hg) nanoclusters show that the presence of mercury significantly influences the photoluminescence (PL) properties, affecting the non-radiative decay pathways. acs.org The emission in such systems often occurs in the near-infrared (NIR) range. acs.org For this compound, any luminescence would likely originate from the decay of an excited state formed via an LMCT transition. The efficiency and lifetime of this emission would be dictated by the competition between radiative (light-emitting) and non-radiative decay processes. acs.org

Transition TypeOrbitals InvolvedCoordination Geometry InfluenceSupporting Evidence
Core-to-ValenceHg 2p → Hybridized Hg 6s/5dYields a sharp, intense transition in linear two-coordinate complexes.High energy-resolution XANES spectroscopy on Hg(SR)₂ complexes. acs.orgnih.gov
Ligand-to-Metal Charge Transfer (LMCT)Sulfur (p) → Mercury (s, p)Primary transition type observed in UV-Visible region for metal thiolates.General literature on metal-thiolate spectroscopy.
Photoluminescence (Emission)Decay from LMCT excited stateHg doping in nanoclusters affects non-radiative decay and can lead to NIR emission.Studies on M-SR nanoclusters. acs.org

Mass Spectrometry and High-Resolution Techniques for Molecular Formula and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. savemyexams.com High-resolution mass spectrometry (HRMS) provides mass measurements with high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of a molecule's formula by distinguishing it from other compounds with the same nominal mass. researchgate.netrsc.org

Detailed Research Findings:

For this compound (Hg(SCH₃)₂), HRMS can precisely verify its molecular formula. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³²S, and ²⁰²Hg). The presence of mercury imparts a highly characteristic isotopic pattern in the mass spectrum, resulting from its multiple stable isotopes (¹⁹⁶Hg, ¹⁹⁸Hg, ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg, ²⁰⁴Hg). This unique pattern serves as a definitive fingerprint for a mercury-containing compound. nist.gov

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. savemyexams.com This ion can then undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern provides valuable structural information. wikipedia.orglibretexts.org Based on the structure of this compound and known fragmentation pathways of organosulfur compounds, several key fragmentation steps can be predicted: mdpi.com

Loss of a methyl radical (•CH₃): Cleavage of a sulfur-carbon bond to form the [M - CH₃]⁺ ion.

Loss of a methanethiolate (B1210775) radical (•SCH₃): Cleavage of a mercury-sulfur bond to form the [HgSCH₃]⁺ ion. This is often a favorable pathway for thioethers and thiolates.

Cleavage of the Hg-S bond: Formation of the methanethiolate cation [SCH₃]⁺.

Loss of a methanethiol (B179389) molecule (CH₃SH): Rearrangement followed by elimination.

The relative abundance of these fragments depends on their stability. For instance, ions where the charge is stabilized by the larger mercury atom are often prominent.

Ion/FragmentFormulaCalculated m/z (using ²⁰²Hg, ³²S, ¹²C, ¹H)Fragmentation Pathway
Molecular Ion [M]⁺˙[C₂H₆SHg]⁺˙296.983Ionization of parent molecule
[M - CH₃]⁺[CH₃SHgS]⁺281.960Loss of a methyl radical
[M - SCH₃]⁺ / [HgSCH₃]⁺[CH₃SHg]⁺249.975Loss of a methanethiolate radical
[SCH₃]⁺[CH₃S]⁺47.003Cleavage of Hg-S bond
[Hg]⁺˙[Hg]⁺˙201.971Cleavage of both Hg-S bonds

Advanced Electron Microscopy for Nanoscale Structural Characterization (e.g., STEM-HAADF, STEM-EDX Mapping)

While traditionally used for materials science, advanced electron microscopy techniques can provide powerful insights into the structure of molecular solids and nanostructured assemblies. Scanning Transmission Electron Microscopy (STEM) is particularly useful. When coupled with detectors for High-Angle Annular Dark-Field (HAADF) imaging and Energy-Dispersive X-ray (EDX) spectroscopy, it allows for atomic-resolution imaging and elemental mapping. hnu.edu.cn

Detailed Research Findings:

Although specific electron microscopy studies on this compound were not identified in the surveyed literature, the principles of the techniques allow for a clear projection of their potential application in its characterization, especially if prepared as a thin film or as nanoparticles.

STEM-HAADF: This technique, also known as Z-contrast imaging, produces images where the brightness of a feature is approximately proportional to the square of the atomic number (Z) of the atoms being imaged. wikipedia.orgtdx.cat Given the very high atomic number of mercury (Z=80) compared to sulfur (Z=16), carbon (Z=6), and hydrogen (Z=1), HAADF imaging would be exceptionally effective at visualizing the precise locations of individual mercury atoms within a crystalline lattice or nanostructure. This would allow for direct imaging of the mercury sublattice and the identification of any structural defects or ordering phenomena.

STEM-EDX Mapping: EDX spectroscopy detects characteristic X-rays emitted from the sample as it is scanned by the electron beam, allowing for the identification and quantification of the elements present. nih.gov By collecting an EDX spectrum at each pixel of the STEM scan, a detailed elemental map can be generated. researchgate.net For this compound, STEM-EDX mapping could be used to create nanoscale maps of the distribution of mercury and sulfur. Overlaying these maps would confirm the chemical composition at the nanoscale and demonstrate the spatial co-localization of mercury and sulfur, verifying the integrity of the compound in nanostructured forms.

TechniquePrincipleInformation Obtainable for this compound
STEM-HAADFHigh-angle electron scattering (Z-contrast). wikipedia.orgtdx.catAtomic-resolution imaging of the heavy mercury atoms. Direct visualization of the mercury sublattice and crystal lattice defects.
STEM-EDX MappingDetection of element-specific characteristic X-rays. nih.govNanoscale elemental maps showing the distribution of Hg and S. Confirmation of elemental co-localization and chemical homogeneity.

Fundamental Coordination Chemistry of Mercury Ii with Dithiolate Ligands

Principles of Mercury-Sulfur Bond Formation and Stability

Thiophilicity of Divalent Mercury

Divalent mercury, Hg(II), exhibits a pronounced affinity for sulfur-containing ligands, a property termed thiophilicity. goldschmidtabstracts.inforesearchgate.net This strong attraction is a key principle governing its coordination chemistry and is qualitatively explained by the Hard and Soft Acids and Bases (HSAB) theory. researchgate.net In this framework, Hg(II) is classified as a soft acid due to its large ionic radius, high polarizability, and low charge density. Sulfur, particularly in the form of thiolate (RS⁻) anions, is considered a soft base. The HSAB principle posits that soft acids preferentially interact with soft bases, leading to the formation of stable complexes. researchgate.net

The high thiophilicity of Hg(II) has significant implications, for instance, in environmental chemistry, where it influences the speciation and bioavailability of mercury. The formation of strong complexes with thiol groups present in natural organic matter can reduce the rate of mercury methylation, a process that forms the highly toxic methylmercury (B97897). cnrs-imn.frusgs.gov This strong interaction also drives the formation of mercury sulfide (B99878) (HgS) minerals, even in oxic environments, from the polymerization of Hg(II)-thiolate complexes. cnrs-imn.frusgs.govacs.org The stability of the mercury-sulfur bond is so significant that it is considered nearly covalent in nature, rendering the complexes essentially irreversible under many conditions. nih.gov

Coordination Geometries and Stereochemical Preferences in Dimethanethiolate Complexes

The most common coordination number for Hg(II) is two, typically resulting in a linear geometry. acs.orgnih.govlibretexts.orglibretexts.org This is particularly prevalent with simple, unidentate ligands like thiolates. For instance, dimethylmercury (B1214916), Hg(CH₃)₂, adopts a linear structure with a C-Hg-C bond angle of 180°. wikipedia.org It is highly probable that mercury dimethanethiolate would also favor a linear S-Hg-S arrangement to maximize the separation between the electron-rich sulfur atoms.

However, higher coordination numbers are also possible, influenced by factors such as ligand denticity and steric bulk. nih.gov With dithiolate ligands, which contain two sulfur donor atoms, chelation can lead to different geometries. For example, complexes with the general formula [Hg(dithiolate)₂]²⁻ often exhibit a distorted tetrahedral HgS₄ geometry. researchgate.net The coordination sphere of mercury can also be expanded through secondary bonding interactions, where additional, weaker interactions with donor atoms are present. mdpi.com

The table below summarizes common coordination geometries for Hg(II) with thiolate ligands based on the provided information.

Coordination NumberGeometryExample/General ClassReference(s)
2Linear[Hg(SR)₂] type complexes acs.orgnih.govlibretexts.orglibretexts.org
3T-shaped, Trigonal Planar[Hg(Tab)₂(N-iPrim)]²⁺ acs.org
4Distorted Tetrahedral, Seesaw, Square Planar[Hg(dmit)₂]²⁻, [Hg(Tab)₂(phen)]²⁺ nih.govresearchgate.netacs.org

Influence of Ligand Design on Mercury Coordination Sphere

The structure of the organic ligand plays a critical role in determining the final architecture of the mercury(II) complex. researchgate.netrsc.org By systematically modifying the ligand, chemists can control the coordination number, geometry, and even the dimensionality of the resulting compound. researchgate.net

Role of Chelation and Bridging Thiolate Ligands

Dithiolate ligands can coordinate to a mercury center in several ways. A single dithiolate ligand can bind to a single mercury atom in a chelating fashion, forming a ring structure. nih.gov This chelate effect generally leads to increased complex stability compared to coordination with two separate monodentate thiolates. The geometry of the resulting chelate ring will depend on the length of the carbon backbone connecting the two sulfur atoms.

Alternatively, dithiolate ligands can act as bridging ligands, connecting two or more mercury centers. This can lead to the formation of dimeric, oligomeric, or polymeric structures. For example, some mercury(II) halide complexes with dithioether ligands form one-dimensional polymeric chains through bridging interactions. researchgate.net The preference for chelation versus bridging is influenced by the steric and electronic properties of the ligand, as well as the reaction conditions. The use of dithiol ligands like 2,3-dimercaptopropanesulfonate (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA) in chelation therapy for mercury poisoning highlights the effectiveness of chelation in binding mercury. nih.gov

The versatility of dithiolate ligands in their coordination modes is a key factor in the structural diversity of mercury(II) thiolate chemistry. mdpi.com

Impact of Ancillary Ligands on Coordination Number and Geometry

The coordination sphere of a mercury(II) thiolate complex can be further modified by the presence of ancillary ligands, which are other ligands in the complex that are not the primary thiolate. nih.gov These ancillary ligands can be neutral or anionic and can influence the coordination number and geometry around the mercury center. acs.org

For instance, a linear two-coordinate [Hg(thiolate)₂] complex can react with N-donor ancillary ligands like pyridine (B92270) or phenanthroline to form four-coordinate complexes with distorted seesaw geometries. acs.org The addition of these ancillary ligands forces a change from the preferred linear arrangement to a higher coordination number. The steric bulk of the ancillary ligand can also play a significant role; a bulky ligand may only allow for the coordination of one ancillary ligand, resulting in a three-coordinate, T-shaped geometry. acs.org

In some cases, ancillary ligands can facilitate the formation of extended structures. For example, halide ancillary ligands can act as bridges between mercury centers, leading to the formation of polymeric chains. researchgate.net The nature of the ancillary ligand, including its donor atom type, charge, and steric profile, is a critical parameter in the design of mercury(II) coordination complexes with specific structures and properties. researchgate.netrsc.org

Supramolecular Interactions and Self-Assembly in Mercury Dithiolate Systems

The organization of individual mercury(II) dithiolate molecules into larger, ordered structures is governed by supramolecular interactions. These non-covalent forces, while weaker than the primary covalent bonds holding the molecule together, are highly directional and play a critical role in the crystal engineering of these compounds. The inherent affinity of mercury for sulfur (thiophilicity) is the primary driver for these interactions, leading to the formation of complex and varied supramolecular architectures. mdpi.comresearchgate.net

A defining feature of the crystal structures of mercury(II) dithiolate complexes is the prevalence of intermolecular secondary bonding interactions between mercury and sulfur atoms (Hg···S). mdpi.com These interactions are longer and weaker than the primary Hg–S covalent bonds within a molecule but are significantly shorter than the sum of the van der Waals radii of mercury and sulfur (approximately 3.35 Å), indicating a tangible attractive force. mdpi.com

The table below presents data on Hg···S secondary bonding interactions found in various mercury(II) dithiolate and related sulfur-donor complexes, illustrating the typical range of these bond distances.

Compound/System ClassHg···S Interaction Distance (Å)Structural FeatureCitation
Organomercury 1,1-dithiolate3.362(2)Assembles molecules into a twisted supramolecular chain researchgate.net
Phenylmercury dithiocarbamate (B8719985)3.203(5)Connects supramolecular chains into a 2D array mdpi.com
Phenylmercury xanthate3.306(5)Forms a hexa-nuclear, zero-dimensional aggregate mdpi.com
Mercury(II) bis(N,N-diethyldithiocarbamate)3.126(6)Forms a transannular interaction within a dimeric unit mdpi.com
Mercury(II) diphenyldithiophosphateVariesLeads to the formation of a polymeric unit researchgate.netrsc.org

This table is interactive and can be sorted by column.

The persistent and directional nature of Hg···S secondary bonding interactions is a primary driver for the aggregation of mercury dithiolate units into both infinite coordination polymers and finite, discrete aggregates. rsc.orgresearchgate.net The final architecture is often a result of a delicate balance between these Hg···S interactions, the steric hindrance imposed by the dithiolate ligands, and competition from other non-covalent forces such as hydrogen bonding. researchgate.netscispace.com

Coordination Polymers: In many mercury(II) dithiolate systems, secondary Hg···S bonds link molecules into extended, one-, two-, or three-dimensional networks known as coordination polymers. scispace.comresearchgate.net In these structures, the dithiolate ligand or a sulfur atom from the ligand can bridge adjacent mercury centers, propagating the structure into an infinite chain, layer, or framework. scispace.comresearchgate.net For example, studies on mercury(II) dithiocarbamates have shown that reaction conditions can influence the final structure; a monomeric complex might be isolated under one set of conditions, while a polymeric structure featuring bridging sulfur atoms is formed under another. scispace.com Similarly, mercury(II) diphenyldithiophosphate complexes have been shown to exist as either monomeric units or as coordination polymers sustained by additional Hg···S bonds, depending on the substituents on the phenyl rings. researchgate.netrsc.org These polymeric structures can exhibit a range of topologies, including simple linear and zigzag chains or more complex wave-like and honeycomb arrangements. rsc.orgresearchgate.net

Discrete Aggregates: When the intermolecular interactions lead to finite, self-contained superstructures rather than infinite chains, discrete aggregates are formed. researchgate.net These are typically classified as zero-dimensional aggregates. Common motifs include centrosymmetric dimers, where two molecules are linked by a pair of Hg···S interactions, often forming a characteristic four-membered {···HgS}₂ synthon. mdpi.commdpi.com Higher-order discrete aggregates, such as tetranuclear or hexanuclear species, have also been observed. mdpi.com The formation of discrete aggregates over coordination polymers can be a consequence of steric bulk on the dithiolate ligands. mdpi.com Large organic substituents can physically block the continued propagation of the polymeric chain, favoring the formation of smaller, more stable dimeric or oligomeric structures. mdpi.com In some cases, where steric hindrance is very large, intermolecular Hg···S interactions may be prevented entirely, resulting in a simple monomeric crystal structure. mdpi.com

The table below summarizes the types of aggregates observed in mercury(II) dithiolate systems.

DimensionalityAggregate TypeDescriptionCitations
Zero-DimensionalDiscrete Aggregates (Dimers, Hexamers)Finite assemblies of molecules linked by Hg···S interactions, such as {···HgS}₂ synthons. mdpi.comrsc.orgresearchgate.net
One-DimensionalCoordination Polymers (Chains, Ribbons)Infinite chains formed by bridging ligands or Hg···S contacts. Topologies include linear, zigzag, and helical. rsc.orgresearchgate.netresearchgate.net
Two-DimensionalCoordination Polymers (Layers, Arrays)Sheets or layers formed by the connection of 1D chains through further intermolecular forces. mdpi.comrsc.orgresearchgate.net

This table is interactive and can be sorted by column.

Reactivity and Mechanistic Investigations of Mercury Dimethanethiolate Transformations

Redox Chemistry of Mercury(II)-Thiolate Species

The redox chemistry of mercury(II)-thiolate complexes is multifaceted, playing a significant role in both the oxidation of other molecules and the redox cycling of mercury itself. While Hg(II) is the stable oxidation state in these complexes, the coordinated thiolate ligand can participate in redox processes. Mercury-thiol complexes have been shown to possess redox activity that can promote the oxidation of various biomolecules, particularly in the presence of peroxides. nih.gov This reactivity suggests that the formation of such complexes can facilitate oxidative damage in biological systems. nih.gov

Furthermore, thiols are not only ligands but can also act as reductants or facilitate oxidation under different conditions. In anoxic environments, thiol compounds can induce the oxidation of dissolved elemental mercury (Hg(0)) to mercuric ion (Hg(II)). researchgate.netnih.govornl.gov This process is significant as it increases the pool of bioavailable Hg(II) for methylation. The rate of this thiol-induced oxidation is dependent on the structure of the thiol, the thiol-to-mercury ratio, and the presence of electron acceptors. nih.gov Smaller aliphatic thiols tend to result in higher oxidation rates compared to larger aromatic ones. nih.gov Conversely, under certain photochemical conditions, Hg(II)-thiol complexes can undergo photoreduction to Hg(0). mdpi.com This dual role of thiols highlights their importance in mediating the redox transformations of mercury in the environment.

Table 1: Factors Influencing Thiol-Induced Oxidation of Elemental Mercury (Hg(0))

FactorInfluence on Hg(0) Oxidation RateReference
Thiol Structure Smaller aliphatic thiols lead to higher rates than larger aromatic thiols. nih.gov
Thiol/Hg Ratio Higher ratios result in increased oxidation rates. nih.gov
Electron Acceptors Presence (e.g., humic acid) substantially increases oxidation rates. nih.gov
Sulfur Oxidation State Only reduced thiols (RSH) are reactive; oxidized forms (e.g., disulfides, RSSR) show little to no reactivity. nih.gov

Ligand Exchange and Substitution Reaction Mechanisms

Ligand exchange reactions involving mercury(II)-thiolate complexes are characteristically rapid. bohrium.com The mercury-sulfur bond is labile, allowing for the facile exchange of thiolate ligands with other nucleophiles, particularly other sulfur-containing molecules. This high reactivity is crucial for the transport and transfer of mercury between different binding sites in biological and environmental systems. nih.gov

The mechanisms of ligand substitution at a metal center can generally be categorized as associative (A), dissociative (D), or interchange (I). libretexts.orgyoutube.comlibretexts.org

Associative (A): The incoming ligand binds to the metal center, forming an intermediate with an increased coordination number, before the original ligand departs.

Dissociative (D): The original ligand departs first, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand.

Interchange (I): The incoming ligand attacks as the original ligand is leaving in a concerted process, without a distinct intermediate. This can be further classified as associative-interchange (Iₐ) or dissociative-interchange (Iₑ) depending on the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state. libretexts.org

For square planar d⁸ complexes, associative mechanisms are common. However, for the d¹⁰ Hg(II) center in linear two-coordinate complexes like mercury dimethanethiolate, the exchange is extremely fast. The exchange of a methylmercury (B97897) cation (CH₃Hg⁺) between sulfhydryl groups is a diffusion-controlled process, indicating a very low activation energy barrier. nih.gov This rapid exchange facilitates the movement of mercury between different thiol-containing molecules, such as amino acids (cysteine), peptides (glutathione), and proteins, which is a key step in its biological transport and toxicity. nih.gov

Pathways for Mercury Sulfide (B99878) Formation from Thiolate Precursors

Mercury sulfide (HgS), particularly the metacinnabar (β-HgS) polymorph, can form directly from the transformation of mercury(II)-thiolate complexes, even in the absence of free sulfide. nih.govresearchgate.netusgs.govacs.org This pathway is significant because it provides a mechanism for the sequestration of mercury into a highly insoluble and less bioavailable mineral form under conditions where free sulfide is not abundant, such as in oxic or suboxic environments. nih.govresearchgate.net

The proposed mechanism involves the polymerization of thiol-bound mercury into mercury-sulfur clusters. nih.govacs.org This process is initiated by the cleavage of a sulfur-carbon bond within one of the thiolate ligands. The alkyl group is subsequently transferred to another thiolate ligand, leading to the formation of a thioether (R-S-R'). researchgate.net This reaction effectively eliminates a sulfur atom from the organic ligand, allowing it to bridge between mercury centers and nucleate the formation of HgS nanoparticles. nih.govusgs.govacs.org This intramolecular sulfur elimination pathway is thermodynamically favorable and explains how mercury can be immobilized in environments where it is primarily complexed with natural organic matter thiols. nih.govacs.org Studies have confirmed this transformation for mercury complexed with both simple thiols like cysteine and complex thiol-rich macromolecules. researchgate.net

Role in Mercury Methylation and Demethylation Pathways in Chemical and Biological Systems

Mercury-thiolate complexes are central to the biogeochemical pathways of mercury methylation and demethylation. The formation of complexes like this compound profoundly influences the bioavailability of inorganic mercury to methylating microorganisms and can also be involved in abiotic methylation and demethylation processes. researchgate.netbohrium.comresearchgate.netacs.orgonlinescientificresearch.com

While the primary source of methylmercury in the environment is microbial activity, abiotic methylation of inorganic mercury can also occur. nih.govresearchgate.net These chemical reactions require a methyl donor. Thiol compounds can play a role in these abiotic pathways by modifying the speciation and reactivity of Hg(II). The formation of neutral, lipid-soluble complexes, such as Hg(SR)₂, can facilitate the transfer of mercury across cell membranes, where it might interact with intracellular methyl donors. Although direct abiotic methylation of mercury by common environmental methyl donors is often slow, the presence of thiols can influence reaction kinetics by controlling the availability and chemical form of the mercury substrate. researchgate.netnih.gov

The microbial transformation of inorganic mercury into the potent neurotoxin methylmercury is a critical environmental process. nih.govrutgers.edunih.gov The bioavailability of mercury for methylation by anaerobic bacteria, such as Geobacter sulfurreducens, is strongly controlled by its chemical speciation, particularly its complexation with thiols. nih.govprinceton.eduslu.se

Low-molecular-mass (LMM) thiols, like cysteine, form neutral complexes with Hg(II), such as Hg(cysteine)₂, which are believed to be the primary species taken up by methylating bacteria. nih.govslu.se The structure and concentration of these thiol ligands directly impact methylation rates.

Enhancement of Methylation: The presence of simple, small LMM-thiols generally enhances mercury methylation by forming bioavailable neutral complexes. nih.govslu.se

Inhibition of Methylation: In contrast, more bulky or branched thiols can decrease methylation rates. nih.gov Similarly, the formation of mixed-ligand complexes (e.g., with dithiols) can either enhance or inhibit methylation depending on the specific ligands and their concentrations, highlighting the complexity of these interactions. osti.govillinois.edu

Once inside the microbial cell, the mercury must be transferred to the HgcAB proteins, which are responsible for the methylation process. nih.gov The facile ligand exchange properties of mercury-thiolate complexes are likely crucial for this intracellular transfer. illinois.edu

Microbes are also responsible for demethylation, the degradation of methylmercury. researchgate.netmdpi.comresearchgate.netnih.gov This can occur via two main pathways:

Reductive Demethylation: Mediated by the mer operon, this pathway involves the enzyme organomercurial lyase (MerB) cleaving the carbon-mercury bond, followed by the reduction of Hg(II) to volatile elemental Hg(0) by mercuric reductase (MerA). onlinescientificresearch.comresearchgate.netresearchgate.net

Oxidative Demethylation: This pathway results in the formation of Hg(II) and CO₂ and is not linked to the mer operon. researchgate.netnih.gov

Thiol compounds can influence these processes as well. For instance, they can facilitate the export of newly synthesized methylmercury from the bacterial cell. acs.org The balance between microbial methylation and demethylation ultimately determines the net production and accumulation of methylmercury in an ecosystem. researchgate.net

Table 2: Influence of Thiol Structure on Microbial Mercury Methylation Rates

Thiol Ligand TypeEffect on Methylation RatePutative MechanismReference
Small, simple LMM-thiols (e.g., cysteine) EnhancementFormation of small, neutral, and highly bioavailable Hg(II)-thiolate complexes. nih.govslu.se
Branched or bulky LMM-thiols (e.g., penicillamine) SuppressionFormation of larger complexes with lower bioavailability for cellular uptake. nih.gov
Mixed thiol ligands (e.g., cysteine + dithiol) Enhancement or InhibitionFormation of mixed or heteroleptic complexes that can alter cellular uptake and internal transfer pathways. osti.govillinois.edu

Advanced Analytical Methodologies for the Speciation and Characterization of Mercury Dimethanethiolate

Chromatographic Techniques Coupled with Elemental Detection

Hyphenated chromatographic techniques, which combine the separation power of chromatography with the specificity and sensitivity of elemental detectors, are indispensable for the speciation of mercury compounds.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for the speciation of non-volatile mercury compounds in various matrices. frontiersin.org This technique leverages the separation capabilities of HPLC to isolate different mercury species, which are then detected with high sensitivity and elemental specificity by ICP-MS. frontiersin.org For the analysis of mercury thiolates like mercury dimethanethiolate, reversed-phase liquid chromatography is often employed. agriculturejournals.cz

The mobile phase composition is critical for the successful separation of mercury species. A common mobile phase includes a mixture of an ammonium (B1175870) acetate (B1210297) buffer, 2-mercaptoethanol (B42355), and methanol. agriculturejournals.cz The 2-mercaptoethanol acts as a complexing agent to stabilize the mercury species during chromatography. The ICP-MS detector is typically set to monitor the mercury isotope at a mass-to-charge ratio of 202 for quantification. nih.gov This method allows for the determination of various mercury species, including inorganic mercury and organomercury compounds, in a single analytical run. frontiersin.orgnih.gov The high sensitivity of ICP-MS enables the detection of mercury species at trace and ultra-trace levels, often in the nanogram per liter (ng L⁻¹) range. nih.govexpec-tech.com

Table 1: Typical LC-ICP-MS Parameters for Mercury Speciation

Parameter Value/Condition
Chromatography High-Performance Liquid Chromatography (HPLC)
Separation Mode Reversed-Phase
Stationary Phase C18 or C8 column
Mobile Phase e.g., 0.02 M CH₃COONH₄ + 0.2% 2-mercaptoethanol + 1% CH₃OH
Detection Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Monitored Isotope ²⁰²Hg

| Detection Limits | Low ng L⁻¹ range |

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established technique for the separation, identification, and quantification of volatile and semi-volatile compounds. econference.io While this compound itself is not highly volatile, derivatization techniques can be employed to convert it into a more volatile form suitable for GC analysis. However, GC-MS is more commonly applied to the analysis of naturally volatile mercury compounds like elemental mercury and dimethylmercury (B1214916). econference.io

For the analysis of volatile mercury thiolates, a sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. gcms.cz The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification. gcms.czusu.edu The development of GC-MS methods for direct analysis of less volatile mercury compounds, including some thiolates, is an ongoing area of research, with challenges related to thermal stability and potential decomposition in the injector or column. usu.educopernicus.org

High-Resolution X-ray Spectroscopic Methods

High-resolution X-ray spectroscopic techniques provide detailed information about the electronic structure and local coordination environment of mercury in various compounds, including this compound. These synchrotron-based methods are crucial for understanding the bonding and chemical state of mercury.

X-ray absorption spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of a specific element within a sample. nih.gov XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgwikipedia.org

XANES analysis of the Hg L₃-edge provides information on the oxidation state and coordination geometry of mercury. libretexts.orguu.nl The energy and shape of the absorption edge are sensitive to the chemical environment of the mercury atom. libretexts.org For this compound, the XANES spectrum would be characteristic of Hg(II) in a linear coordination with two sulfur atoms.

EXAFS spectroscopy provides information about the local atomic structure around the absorbing mercury atom, including bond distances, coordination numbers, and the identity of neighboring atoms. wikipedia.orgyoutube.com The oscillations in the absorption coefficient at energies above the absorption edge are analyzed to extract this structural information. mpg.de For Hg(SCH₃)₂, EXAFS would be used to determine the precise Hg-S bond length and confirm the two-coordinate environment.

High Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS) is an advanced technique that offers significantly improved spectral resolution compared to conventional XAS. nih.govacs.org This enhancement is achieved by using a crystal analyzer to measure the X-ray fluorescence with a much narrower energy resolution than the natural linewidth of the core-hole. nih.gov

For mercury compounds, HERFD-XAS at the Hg L₃-edge provides much sharper and more detailed spectral features in the XANES region. nih.govusask.ca This allows for a more precise determination of the mercury speciation, even in complex mixtures and at low concentrations. acs.orgsemanticscholar.org The enhanced resolution can help to distinguish between different mercury-thiolate complexes and provide more subtle details about the electronic structure and bonding in this compound. usask.ca Research has shown that HERFD-XAS can provide a 2-3 fold enhancement in performance for speciating complex mixtures compared to conventional XAS. nih.gov

Table 2: Comparison of Conventional XAS and HERFD-XAS for Mercury Speciation

Feature Conventional XAS HERFD-XAS
Energy Resolution Broadened by core-hole lifetime Significantly improved, sharper spectral features
Speciation Capability Good for distinct species Enhanced for complex mixtures and subtle differences
Sensitivity Limited for dilute samples Improved background rejection for low concentrations

| Application | Routine speciation studies | Detailed electronic structure and speciation in complex systems |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can be used to determine the binding energies of the Hg 4f, S 2p, and C 1s core levels. The binding energy of the Hg 4f electrons is sensitive to the oxidation state of the mercury. For instance, the Hg 4f₇/₂ binding energy for HgS has been reported at 101.0 eV. xpsfitting.com Analysis of the S 2p region can provide information about the nature of the sulfur bonding, distinguishing between thiolates and other sulfur species. researchgate.net This surface-specific information is particularly valuable for understanding the interaction of this compound with surfaces and interfaces.

Atomic Spectrometry Techniques for Total and Speciated Mercury Analysis

Atomic spectrometry techniques are fundamental in the analysis of mercury and its compounds, offering high sensitivity and specificity. These methods are crucial for both determining the total mercury concentration and for identifying specific mercury species like this compound when coupled with separation techniques.

Cold Vapor Atomic Absorption/Fluorescence Spectrometry (CV-AAS/AFS)

Cold Vapor Atomic Absorption Spectrometry (CV-AAS) and Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) are well-established methods for mercury analysis. These techniques are based on the principle of converting mercury compounds into elemental mercury vapor at room temperature, which can then be detected by atomic absorption or fluorescence. nih.govdss.go.th

For the analysis of mercury thiolates, including this compound, CV-AAS/AFS can be employed to quantify the total mercury content after a digestion step to break down the complex. A key aspect in the analysis of mercury-thiol complexes is the reduction step. The complete reduction of Hg(II)-thiol complexes to elemental mercury (Hg(0)) often requires a significant molar excess of a strong reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov The efficiency of this reduction can be influenced by the pKa of the thiolic group. nih.gov By carefully controlling the reduction conditions, it is possible to differentiate between inorganic mercury and mercury-thiol complexes without prior separation. nih.gov

Research has demonstrated the application of a commercial mercury analyzer based on vapor generation by NaBH₄ reduction and atomic absorption detection for the quantification and characterization of -SH groups through their complexation with mercury. nih.gov This approach allows for the determination of thiol groups with instrumental detection limits as low as 2.5 picograms, which is beneficial for minimizing interferences in complex samples. nih.gov

Table 1: Comparison of CV-AAS and CV-AFS for Mercury Analysis

FeatureCold Vapor Atomic Absorption Spectrometry (CV-AAS)Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS)
Principle Measures the absorption of light by ground-state mercury atoms.Measures the fluorescence emitted by excited mercury atoms.
Sensitivity HighVery High
Detection Limit Typically in the low parts-per-billion (ppb) range.Can reach sub-parts-per-trillion (ppt) levels.
Interferences Susceptible to matrix interferences.Less prone to matrix interferences compared to CV-AAS.

Direct Mercury Analyzers

Direct mercury analyzers offer a streamlined approach for the determination of total mercury in various sample matrices without the need for extensive sample preparation. analytix.co.ukteledynelabs.com This technique typically involves thermal decomposition of the sample, followed by catalytic conversion of all mercury species to elemental mercury, amalgamation on a gold trap, and subsequent detection by atomic absorption spectrophotometry. analytix.co.ukbrjac.com.br

The operational conditions of a direct mercury analyzer can be adapted for speciation purposes by employing stepwise heating. rsc.org Different mercury compounds, including mercury thiolates, exhibit distinct thermal release profiles. By carefully controlling the temperature program, it may be possible to differentiate between various mercury species based on their volatilization temperatures. This approach has been investigated for the speciation of mercury standards such as HgCl₂, Hg₂Cl₂, HgSO₄, and HgS. rsc.org The advantage of this method is the ability to perform quantitative analysis on small sample quantities. rsc.org

Electrochemical Sensing Platforms for Mercury Thiolate Detection

Electrochemical sensors provide a powerful alternative for the detection of mercury and its complexes due to their high sensitivity, selectivity, and potential for miniaturization and on-site analysis. nih.govresearchgate.net The interaction between mercury and thiol groups is a key principle in the design of many electrochemical sensors for mercury. researchgate.net

Various electrode materials, including gold and carbon-based nanomaterials, have been utilized for the development of these sensors. bohrium.com Gold electrodes are particularly effective for mercury analysis due to the high affinity of gold for mercury, which facilitates preconcentration of the analyte on the electrode surface. researchgate.net

For the detection of mercury thiolates, the sensor design can exploit the specific binding between mercury and the thiol functional group. While direct electrochemical detection of this compound is not extensively documented, the principles applied to other mercury-thiol complexes are relevant. Anodic stripping voltammetry (ASV) is a common electrochemical technique where mercury is first preconcentrated on the working electrode and then stripped off by applying a potential ramp, generating a current signal proportional to the mercury concentration.

Table 2: Overview of Electrochemical Techniques for Mercury Detection

TechniquePrincipleAdvantages
Anodic Stripping Voltammetry (ASV) Preconcentration of mercury on the electrode surface followed by electrochemical stripping.High sensitivity, low detection limits.
Amperometry Measurement of the current resulting from the oxidation or reduction of an electroactive species.Simple instrumentation, rapid response.
Potentiometry Measurement of the potential difference between two electrodes.Low cost, simple operation.

Hyphenated Techniques for Comprehensive Speciation

Hyphenated techniques, which couple a separation method with a sensitive detection technique, are indispensable for the comprehensive speciation of complex mixtures of mercury compounds. These methods allow for the physical separation of different mercury species before their individual detection and quantification.

Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques used for mercury speciation. When coupled with detectors such as atomic fluorescence spectrometry (AFS), inductively coupled plasma mass spectrometry (ICP-MS), or mass spectrometry (MS), these hyphenated systems provide high selectivity and sensitivity. nih.govresearchgate.net

For the analysis of mercury thiolates, a crucial step is the derivatization of the non-volatile complexes into volatile species suitable for GC analysis. Aqueous ethylation is a common derivatization technique. nih.gov A comparison of different hyphenated techniques for mercury speciation, such as GC-pyro-AFS, GC-MS, and GC-ICP-MS, has shown that all are sufficiently sensitive for environmental samples, with GC-ICP-MS offering the best limits of detection. nih.gov

High-performance liquid chromatography (HPLC) coupled with a detector like AFS or ICP-MS is another powerful tool for the speciation of mercury compounds, including mercury-thiol complexes. This technique allows for the separation of different complexes based on their physicochemical properties, followed by sensitive detection of the mercury-containing eluates.

Table 3: Comparison of Hyphenated Techniques for Mercury Speciation

TechniqueSeparation PrincipleDetection PrincipleKey Features
GC-pyro-AFS Gas ChromatographyPyrolysis followed by Atomic FluorescenceCost-effective, good sensitivity.
GC-MS Gas ChromatographyMass SpectrometryProvides structural information, isotope analysis capabilities.
GC-ICP-MS Gas ChromatographyInductively Coupled Plasma Mass SpectrometryExcellent detection limits, isotope analysis capabilities. nih.gov
HPLC-AFS High-Performance Liquid ChromatographyAtomic Fluorescence SpectrometrySuitable for non-volatile and thermally labile compounds.
HPLC-ICP-MS High-Performance Liquid ChromatographyInductively Coupled Plasma Mass SpectrometryHigh sensitivity and selectivity, can be used for a wide range of mercury species.

Environmental Geochemistry and Biogeochemical Cycling of Mercury Thiolates

Interactions of Mercury(II) with Dissolved Organic Matter and Biogenic Thiols

In aquatic environments, the interaction between mercury(II) (Hg(II)) and dissolved organic matter (DOM) is a critical process that governs mercury's speciation, transformation, and bioavailability. pnas.orgacs.orgacademie-sciences.fr DOM, a complex mixture of organic molecules, contains various functional groups, but it is the reduced sulfur groups, specifically thiols (-SH), that exhibit an exceptionally strong affinity for Hg(II). pnas.orgacs.org This powerful attraction means that even at the very low mercury-to-DOM concentration ratios typical of natural systems, the binding of mercury is predominantly controlled by a small fraction of DOM molecules that contain these reactive thiol groups. nih.gov

The binding of Hg(II) to DOM is so strong that it can even induce the oxidation of elemental mercury (Hg(0)) under anoxic conditions through a process known as ligand-induced oxidative complexation. pnas.org Studies have shown that reduced humic acids can react with Hg(0) in the dark, forming Hg(II)-thiolate complexes. pnas.org The strength of these bonds is highlighted by conditional stability constants (K'DOM) which have been measured to be as high as 10²³.² L kg⁻¹ at neutral pH, a value indicative of mercury-thiol bonds. nih.gov In contrast, at higher, less environmentally representative Hg/DOM ratios, mercury tends to bind to weaker sites like oxygen functional groups, resulting in much lower stability constants. nih.gov

Biogenic thiols, which are low-molecular-mass (LMM) organic compounds containing a thiol group (like cysteine and its derivatives), also play a crucial role in mercury speciation. publish.csiro.audiva-portal.org These compounds are produced by various organisms and are ubiquitous in the environment. diva-portal.org Hg(II) forms highly stable complexes with these LMM thiols, which can influence mercury's transport, bioavailability, and transformation rates, including its conversion to the highly toxic methylmercury (B97897). publish.csiro.auacs.org The formation of mixed complexes, where mercury is bound to both a thiol group on DOM and a separate LMM thiol, has also been identified. acs.org For example, the mixed complex Hg(Cys)(NOM-RS) has a thermodynamic stability similar to complexes formed with only DOM-thiols or only cysteine, suggesting these mixed forms could be abundant and important for mercury transport and uptake by methylating bacteria in natural waters and soils. acs.org

The interaction is also influenced by light. The Hg(II)–S bond in thiol complexes can absorb UV light within the solar spectrum, leading to photoreduction of Hg(II) to Hg(0). usgs.gov This photochemical process is a key pathway in the environmental cycling of mercury. usgs.gov

Formation and Stability of Mercury-Thiolate Complexes in Natural Waters, Sediments, and Soils

Mercury-thiolate complexes, including mercury dimethanethiolate (Hg(SCH₃)₂), form in various environmental compartments due to the high affinity of Hg(II) for reduced sulfur functional groups. publish.csiro.auutas.edu.au In natural waters, sediments, and soils, Hg(II) reacts with a wide array of biogenic low-molecular-mass (LMM) thiols and thiol groups within larger natural organic matter (NOM) to form stable, two-coordinated complexes, typically with a linear R-S-Hg-S-R structure. publish.csiro.auacs.org While direct quantification in the environment is challenging due to their extremely low concentrations (predicted to be in the sub-femtomolar range), their existence and importance are inferred from laboratory studies and thermodynamic modeling. diva-portal.org

The stability of these complexes is exceptionally high, which is a critical factor in controlling mercury speciation. publish.csiro.auresearchgate.net The thermodynamic stability constants (log β₂) for the formation of Hg(SR)₂ complexes from Hg²⁺ and two thiol ligands (2RS⁻) are very large, though they vary depending on the specific thiol ligand. publish.csiro.au This variation is due to the influence of other functional groups on the thiol molecule; electron-donating groups like carboxyls tend to stabilize the complex, while electron-withdrawing groups like protonated amines have a destabilizing effect. publish.csiro.au Computational studies using methanethiolate (B1210775) (CH₃S⁻) as a model for cysteine have shown that this substitution does not significantly alter the Hg-S bond length or the geometry of the complex. researchgate.net

Thermodynamic Stability Constants (log β₂) for Selected Hg(II)-Thiolate Complexes
Thiol Ligand (RSH)log β₂ for Hg(SR)₂
3-mercaptopropionic acid42.1
2-mercaptopropionic acid41.5
Mercaptoacetic acid41.1
Cysteine37.0
N-acetylcysteine36.0
N-cysteinylglycine34.6

Data sourced from a study determining constants for 15 different LMM thiol ligands. publish.csiro.au The reaction is Hg²⁺ + 2RS⁻ ⇌ Hg(SR)₂.

In addition to forming soluble complexes, mercury thiolates can also be precursors to more stable mineral phases. In anoxic environments, the reaction of thiol-bound mercury with biogenic sulfide (B99878) can lead to the formation of mercury sulfide (HgS) minerals. acs.org However, research has also shown that mercury sulfide nanoparticles can form directly from thiol-bound mercury in aqueous, dark systems exposed to air, without the need for added sulfide. acs.org This process involves the polymerization of thiol-bound mercury into mercury-sulfur clusters. acs.org

Role of Thiolate Complexation in Mercury Immobilization and Sequestration

The strong complexation of mercury with thiol groups plays a dual role in its environmental fate, sometimes increasing mobility but often leading to its immobilization and sequestration. acs.orgugent.becopernicus.org In soils and sediments, a significant fraction of mercury is bound to natural organic matter (NOM), particularly to thiol functional groups within humic substances. ugent.beaimspress.com This binding to large, non-labile organic molecules effectively sequesters mercury, reducing its mobility and bioavailability. ugent.becopernicus.org

A key mechanism for long-term immobilization is the transformation of mercury-thiolate complexes into highly insoluble mercury sulfide (HgS) minerals, such as metacinnabar. acs.orgmdpi.com This can occur when thiol-bound mercury reacts with sulfide, which is common in anoxic sediments. mdpi.com Furthermore, experimental evidence suggests a novel pathway where mercury sulfide can nucleate directly from Hg(II)-thiolate complexes within NOM, even in oxygenated surface environments. acs.org This reaction, which does not require an external source of sulfide, proceeds through the elimination of sulfur from the thiol complexes, forming stable mercury-sulfur clusters that act as mineral precursors. acs.org This process provides a mechanism for sequestering mercury in environments previously thought to be less conducive to HgS formation. acs.org

The application of organic amendments, such as manure, to contaminated soils can enhance mercury sequestration. copernicus.org Manure adds a large pool of organic matter, and its thiol-rich components can complex with mercury. copernicus.org This process, combined with the potential formation and aggregation of inorganic HgS colloids during events like soil flooding, can lead to a significant decrease in the concentration of mobile mercury. copernicus.org Therefore, the strong binding to thiols, whether on dissolved or particulate organic matter, and the subsequent potential for transformation into HgS, are critical processes for the natural attenuation and immobilization of mercury in the environment. acs.orgugent.be

Influence of Physicochemical Parameters on Mercury Thiolate Speciation and Mobility

The formation, stability, and ultimate fate of mercury-thiolate complexes are highly dependent on a range of physicochemical parameters in the environment. ugent.beaimspress.com These factors influence not only the speciation of mercury itself but also the availability and reactivity of thiol ligands.

pH: The acidity or alkalinity of the medium is a master variable. At neutral pH, linear two-coordinate complexes like Hg(SR)₂ are most stable. researchgate.net However, pH can affect the protonation state of both the thiol group (-SH vs. -S⁻) and other functional groups on the ligand molecule, which in turn alters the stability of the mercury complex. publish.csiro.auresearchgate.net For instance, low pH can promote the release of mercury from bottom sediments in some cases, while in others, it enhances sorption. aimspress.com In the removal of this compound from an enzyme active site, the final step is pH-dependent, requiring protonation of a cysteine residue. peerj.com

Redox Potential (Eh): The redox state of the environment dictates the dominant forms of sulfur and mercury. Under reducing (anoxic) conditions, reduced sulfur species like sulfide (S²⁻) and thiols (-SH) are prevalent, favoring the formation of strong mercury complexes. pnas.orgaimspress.com In highly reducing environments, sulfide can outcompete organic thiols for binding with mercury, leading to the precipitation of mercury sulfide (HgS). mdpi.com Conversely, under more oxidizing conditions, thiol groups can be oxidized, potentially releasing bound mercury. pnas.org

Presence of Other Ligands and Ions: The speciation of mercury is a competitive process. In natural waters, inorganic ligands such as chloride (Cl⁻) and hydroxide (B78521) (OH⁻) compete with thiols for binding to Hg(II). academie-sciences.fracademie-sciences.fr High concentrations of chloride, for example, can mobilize mercury by forming soluble Hg-Cl complexes. mdpi.com Divalent cations like Ca²⁺ can also influence mobility; they may compete with Hg(II) for sorption sites on organic matter, thereby increasing mercury's mobility, or they can promote the aggregation of mercury-bearing colloids, which reduces mobility. mdpi.com

Organic Matter Characteristics and Concentration: The type, concentration, and molecular weight of dissolved organic matter (DOM) are critical. Hydrophobic, thiol-rich DOM with a higher molecular weight provides a higher density of strong binding sites for mercury. copernicus.org The concentration of DOM also plays a dual role; it can both reduce Hg(II) to the more volatile Hg(0) and inhibit this reduction by forming strong complexes. pnas.org Furthermore, the composition of DOM released by organisms like algae can be influenced by factors such as photoperiod, which in turn affects how mercury is complexed. frontiersin.org

Temperature and Light: Temperature affects the rates of all chemical and biological reactions, including the formation and degradation of mercury-thiolate complexes and microbial activity that produces biogenic thiols. aimspress.com Light, as mentioned previously, can induce the photoreduction of Hg(II) from its thiolate complexes, transforming it into elemental mercury. usgs.gov

Computational Chemistry and Theoretical Investigations of Mercury Dimethanethiolate

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) is a principal method for studying the electronic structure of molecules like mercury dimethanethiolate. scispace.com It provides insights into the electron density distribution, which is fundamental to understanding molecular structure and reactivity. scispace.com DFT has been widely applied to systems containing mercury, helping to elucidate bonding, reaction energies, and potential energy surfaces. mdpi.comrsc.org

For mercury(II) complexes, DFT calculations are used to analyze the nature of the mercury-ligand bonds. mdpi.com In systems analogous to this compound, such as mercury(II) bis(dithiocarbamate) compounds, DFT has been employed to study intra- and intermolecular mercury-sulfur interactions, termed spodium bonds. mdpi.com The analysis of the Molecular Electrostatic Potential (MEP) surface, a feature computed using DFT, reveals the electrophilic and nucleophilic regions of a molecule, which is key to predicting its reactivity. mdpi.comfrontiersin.org For instance, the potential region at the mercury atom is highly dependent on its coordination geometry. mdpi.com

DFT is also instrumental in exploring the reactivity and mechanistic pathways of mercury compounds. nih.gov Calculations can determine the energies of reactants, transition states, and products, providing a thermodynamic and kinetic profile of a reaction. For example, in a study of the enzymatic removal of this compound from the organomercurial lyase MerB active site, DFT calculations (using the B3PW91 functional) were used to map the potential energy surface and identify stable intermediates and transition states. researchgate.net These calculations revealed that the process involves intermediates that are approximately 10 kcal mol⁻¹ lower in energy than the initial state, guiding the understanding of the detoxification mechanism. researchgate.net The choice of functional, such as hybrid methods that mix exact Hartree-Fock exchange with DFT, can be critical for achieving accurate reaction barrier heights and bond energies, often reducing errors to within a few kcal/mol. scispace.com

Ab Initio Molecular Dynamics Simulations of Mercury-Thiolate Systems

Ab initio molecular dynamics (AIMD) is a powerful technique that allows for the simulation of the dynamic behavior of chemical systems by calculating the forces on the atoms from first principles (quantum mechanics) at each step of the simulation. acs.orgacs.org This method is particularly valuable for studying complex processes in solution and in biological environments. acs.org

AIMD simulations have been successfully applied to organometallic mercury complexes to understand their behavior in different solvents. acs.org By performing AIMD sampling followed by relativistic DFT calculations, researchers can accurately predict properties like NMR parameters. acs.org The dynamic treatment of the system is crucial, as it accounts for the fluxionality of the molecule and its interactions with the surrounding solvent molecules. acs.org These simulations can incorporate both implicit solvent models, which represent the solvent as a continuum, and explicit models, where a number of solvent molecules are treated quantum mechanically alongside the solute. acs.org This dual approach leads to good agreement between theoretical predictions and experimental results for mercury complexes. acs.org

In the context of mercury-thiolate interactions, molecular dynamics simulations, often in combination with quantum mechanical calculations (QM/MM), are used to study the behavior of thiol-containing molecules, like cysteamine, on mercury surfaces. nih.gov Such simulations can investigate the influence of factors like protonation states and applied electric potentials on the conformation and binding of the thiol ligands to mercury. nih.gov While these may use classical force fields for the bulk of the system, the core interactions are often described by quantum methods, providing a link to the detailed electronic picture offered by ab initio approaches. acs.org

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, Vibrational Frequencies)

Theoretical calculations are essential for interpreting and predicting the spectroscopic properties of this compound. Relativistic effects, particularly spin-orbit coupling, are critical for accurately predicting the NMR parameters of mercury compounds. acs.org

NMR Spectroscopy: The prediction of ¹⁹⁹Hg NMR chemical shifts and coupling constants for mercury complexes has been achieved with good accuracy by combining AIMD simulations with relativistic DFT calculations. acs.org This approach successfully reproduces broad trends observed in experimental data, aiding in the assignment and interpretation of ¹⁹⁹Hg NMR spectra. acs.org Calculations are typically performed using a gauge-including atomic orbital (GIAO) approach. nih.gov

Vibrational Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.gov For mercury-thiolate systems, theoretical calculations can identify the vibrational modes associated with the mercury-sulfur (Hg-S) bonds. researchgate.net In studies of dithiolate-mercury(II) peptide complexes, calculated vibrational frequencies were used to confirm that the optimized geometries corresponded to true energy minima (i.e., no imaginary frequencies). nih.gov The calculated frequencies and IR intensities help in the assignment of experimental FT-IR spectra. nih.gov

Other Spectroscopic Properties: Theoretical methods have also been applied to predict other spectroscopic data, such as the electric field gradient (EFG) at the mercury nucleus, which is measured experimentally using techniques like time-differential perturbed angular correlation (TDPAC). researchgate.net Calculations for Hg(SCH₃)₂ have shown the dependence of the EFG on the computational parameters used, highlighting the sensitivity of such properties to the theoretical model. researchgate.net

The table below shows results from a computational study on Hg(SCH₃)₂, indicating how the total energy and electric field gradient (EFG) converge with respect to a key calculation parameter, RKmax, in the WIEN95 code. researchgate.net

Table 1: Convergence of calculated properties for Hg(SCH₃)₂ with respect to the plane wave basis set parameter RKmax. researchgate.net The total energy is given relative to the value at the highest RKmax. researchgate.net

Thermodynamic and Kinetic Modeling of Complex Formation and Transformation Pathways

Thermodynamic and kinetic modeling provides quantitative insights into the stability of this compound and the pathways by which it is formed and transformed. nih.govmdpi.com High-level ab initio methods, such as second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), are used to calculate accurate thermodynamic properties for mercury-thiolate complexes. researchgate.net

Studies have examined the stability of different coordination geometries of mercury-thiolate complexes in aqueous solutions. researchgate.net At neutral pH, a linear two-coordinate geometry, as found in this compound, is the most stable. researchgate.net However, in alkaline solutions, trigonal (three-coordinate) complexes become more stable. researchgate.net The difference in the Gibbs free energy of complexation between the most stable trigonal and the less stable tetrahedral models with free ligands in alkaline solution is calculated to be only -4.7 kcal mol⁻¹. researchgate.net

The table below summarizes the relative stabilities of different mercury-cysteinate complexes, which serve as models for mercury-thiolate interactions in biological systems. researchgate.net

Table 2: Relative thermodynamic stability of mercury-thiolate coordination complexes as a function of pH, based on ab initio calculations. researchgate.net

Kinetic modeling focuses on the rates and mechanisms of reactions. d-nb.inforesearchgate.net Theoretical studies have identified a thermodynamically favorable reaction mechanism where thiol-bound mercury can polymerize to form mercury-sulfur clusters through the elimination of sulfur from the thiol complexes. researchgate.net This pathway provides a potential explanation for how mercury can be immobilized in certain environments without the need for added sulfide (B99878). researchgate.net Furthermore, kinetic modeling of the removal of Hg(SCH₃)₂ from an enzyme active site has helped to elucidate the multi-step reaction mechanism, including proton transfer steps and the regeneration of the active site. researchgate.net

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their corresponding energies. iupac.org This is often done using molecular mechanics (MM), which employs classical force fields to calculate molecular energies much more quickly than quantum mechanical methods. iupac.orgcwu.edu

For complex systems like mercury-containing proteins, a combination of quantum mechanics and molecular mechanics (QM/MM) is often used. acs.org The reactive center, including the mercury ion and its immediate ligands, is treated with a high-level QM method, while the rest of the protein and solvent are described by an MM force field. acs.org

A key challenge in performing MM or MD simulations on mercury-thiolate systems is the availability of accurate force field parameters. researchgate.net To address this, researchers have developed new parameters for mercury(II) specifically for its interactions with sulfur-containing ligands. researchgate.net These parameters are derived by fitting the MM potential energy function to high-quality ab initio potential energy surfaces. researchgate.net A bis(methylthiolato)mercury(II) complex, [Hg(SCH₃)₂], serves as the fundamental model system for this parameterization. researchgate.net The process involves calculating the energy of the complex for various geometries—by scanning bond lengths (Hg-S), bond angles (C-S-Hg), and dihedral angles (C-S-S-C)—at the MP2 level of theory to build a detailed potential energy surface that the force field can then be designed to reproduce. researchgate.net

Advanced Materials Applications and Research Directions for Mercury Dithiolates

Precursors for Metal Chalcogenide Semiconductor Materials

Mercury dithiolates, including mercury dimethanethiolate, are valuable precursors for the synthesis of mercury-based metal chalcogenide semiconductor materials, most notably mercury sulfide (B99878) (HgS). The strong affinity between the soft mercury(II) ion and the soft sulfur donors of thiolate ligands facilitates the formation of these complexes, which can then be decomposed to yield HgS nanoparticles or thin films. wikipedia.orgnih.gov

The thermal decomposition of this compound, Hg(SCH₃)₂, offers a pathway to produce mercury sulfide. This process involves the breaking of the mercury-sulfur bonds, leading to the formation of HgS and volatile organic byproducts. Research has shown that mercury sulfide can form from thiol-bound mercury in aqueous systems, suggesting a polymerization mechanism where mercury-sulfur clusters are formed through the elimination of sulfur from the thiolate complexes. nih.gov This nucleation mechanism is significant as it can occur in oxygenated environments, broadening the potential for controlled synthesis of HgS materials. nih.gov

The synthesis of mercury sulfide nanoparticles often involves the reaction of a mercury source, such as mercury(II) chloride, with a sulfur source like a thiol. mdpi.com While specific studies on this compound as a single-source precursor are not extensively detailed in the provided results, the underlying chemistry of mercury(II) thiolates strongly supports its suitability for this application. nih.govontosight.ai The use of such precursors allows for potentially lower-temperature synthesis routes and better control over the stoichiometry and purity of the resulting semiconductor material.

Table 1: Properties of Mercury Dithiolates as Precursors

PropertyDescriptionResearch Finding
Precursor Compound This compound (Hg(SCH₃)₂) and related mercury thiolates.Stability and solubility in organic solvents make them suitable for solution-based synthesis methods. ontosight.ai
Target Material Mercury Sulfide (HgS) nanoparticles and thin films.Can be formed by thermal decomposition or chemical reaction of the precursor. nih.govmdpi.com
Synthesis Mechanism Involves the cleavage of Hg-S bonds and subsequent formation of HgS.A proposed mechanism involves the polymerization of thiol-bound mercury into mercury-sulfur clusters. nih.gov
Advantages Potential for lower synthesis temperatures and high-purity products.The use of single-source precursors can offer better control over material properties.

Design of Novel Sensing Platforms for Mercury Detection

The high affinity of mercury(II) for thiol groups is a cornerstone in the design of selective and sensitive sensors for mercury detection. wikipedia.orgnih.gov While direct use of this compound as the sensing molecule is not the common approach, the fundamental interaction it represents—the strong Hg-S bond—is widely exploited. Dithiolate ligands and other sulfur-containing molecules are incorporated into various sensing platforms to achieve high selectivity for Hg²⁺ ions. nih.govbwise.kr

Recent advancements have focused on colorimetric and fluorescent chemosensors. For instance, platinum(II)-dithiolene complexes have been developed as colorimetric sensors for Hg²⁺. bwise.krmdpi.com The interaction of mercury ions with the dithiolate ligand induces a distinct color change, enabling visual detection. bwise.kr The selectivity of these sensors can be tuned by modifying the ligands attached to the metal center. bwise.krmdpi.com

Another approach involves the use of nanoparticles functionalized with thiol-containing molecules. Gold and silver nanoparticles are frequently used in colorimetric sensors for mercury. nih.govsemanticscholar.org The presence of Hg²⁺ can cause the aggregation of these nanoparticles, leading to a visible color change. The surface of these nanoparticles is often coated with ligands that have a high affinity for mercury, enhancing the sensitivity and selectivity of the sensor.

Table 2: Dithiolate-Based Mercury Sensing Platforms

Sensing PlatformMechanismDetection LimitKey Features
Pt(II)-dithiolene Complexes Colorimetric change upon Hg²⁺ binding to the dithiolate ligand. bwise.krmdpi.comNot specified in results.High selectivity for Hg²⁺ over other metal ions. bwise.kr
Functionalized Nanoparticles (Au, Ag) Aggregation-induced color change in the presence of Hg²⁺. nih.govsemanticscholar.org0.5 mg/L for a natural gum-based silver nanoparticle sensor. semanticscholar.orgRapid and can be designed for naked-eye detection. semanticscholar.org
Fluorescent Chemosensors Fluorescence quenching or enhancement upon complexation with Hg²⁺. nih.govCan reach the nanomolar range.High sensitivity and suitable for various sample matrices. nih.gov

Materials for Mercury Sequestration and Environmental Remediation Technologies

The strong interaction between mercury and sulfur forms the basis for developing materials aimed at sequestering mercury from the environment. Thiol-functionalized materials are particularly effective for capturing mercury from water and soil. researchgate.netrsc.orgnih.gov While this compound itself is not used as a sequestration agent due to its own toxicity, the dithiolate functional group is key to the design of effective remediation materials.

Materials such as activated carbon, silica, and metal-organic frameworks (MOFs) have been functionalized with thiol groups to enhance their mercury adsorption capacity. researchgate.netrsc.orgnih.gov These materials offer a high surface area and a high density of active sites for mercury binding. For example, a thiol-functionalized metal-organic framework nanocomposite has demonstrated a high maximum monolayer capacity for Hg(II) ions and was successfully applied to remove mercury from fish, sediment, and water samples. researchgate.net

The mechanism of sequestration involves the formation of stable mercury-thiolate complexes on the surface of the adsorbent material. This process effectively removes dissolved mercury ions from contaminated water sources. rsc.orgsamcotech.comnetsolwater.com The efficiency of these materials depends on factors such as pH, contact time, and the concentration of mercury in the contaminated medium. nih.gov

Table 3: Thiol-Functionalized Materials for Mercury Sequestration

MaterialFunctional GroupMercury Uptake CapacityApplication
Thiol-functionalized MOF nanocomposite Thiol groups210 mg g⁻¹Removal of Hg(II) from water, fish, and sediment. researchgate.net
Thiol-functionalized UiO-66-NH₂ MOF Thiol groups890 mg g⁻¹Highly selective removal of Hg(II) from wastewater. rsc.org
Polyacrylate-modified activated carbon Carboxylate and amide groups (can interact with Hg)76.3 mg g⁻¹Removal of Hg from aqueous solutions. nih.gov

Exploration of Catalytic Properties in Organomercury Thiolate Complexes

Organomercury compounds have historically been utilized as catalysts in various organic reactions. wikipedia.org Mercury(II) compounds, in general, can act as catalysts, for example, in the hydration of alkynes. wikipedia.org The catalytic activity often stems from the ability of the mercury center to activate substrates.

While specific catalytic applications of this compound are not well-documented in the provided search results, the broader class of organomercury compounds suggests potential avenues for research. For instance, mercury(II) has been shown to catalyze the oxidation of methane (B114726) to methanol. nih.gov Furthermore, organomercury compounds participate in transmetalation reactions and can be used in palladium-catalyzed cross-coupling reactions. wikipedia.org

The presence of thiolate ligands in organomercury complexes can influence their catalytic properties. The nature of the ligand can affect the solubility, stability, and reactivity of the mercury center. Research into the catalytic activity of well-defined organomercury thiolate complexes, such as this compound, could reveal novel catalytic applications. For example, mercury(II) has been shown to catalyze the cleavage of RNA phosphodiester linkages, with at least two Hg(II) ions participating in the reaction. mdpi.com This suggests that mercury thiolate complexes could be explored for their potential in biocatalysis or as models for metalloenzymes.

Table 4: Potential Catalytic Applications of Organomercury Thiolates

Reaction TypeRole of Mercury CompoundExample
Oxidation Catalyst for the oxidation of hydrocarbons.Hg(II)-catalyzed oxidation of methane to methanol. nih.gov
Cross-Coupling Transmetalation agent in palladium-catalyzed reactions.Formation of C-C bonds. wikipedia.org
Hydrolysis/Cleavage Lewis acid catalyst for the cleavage of chemical bonds.Hg(II)-catalyzed cleavage of RNA phosphodiester linkages. mdpi.com
Substitution Reactions Catalyst for ligand substitution in coordination complexes.Hg(II) catalyzed substitution of cyanide in hexacyanoruthenate(II). nih.gov

Q & A

Q. What are the standard synthetic routes for mercury dimethanethiolate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of mercury salts (e.g., HgCl₂) with methanethiol or its derivatives under controlled conditions. Key variables include solvent polarity (e.g., ethanol or ether), temperature (5–25°C), and stoichiometric ratios to avoid side reactions. Purification often involves recrystallization or vacuum distillation to isolate the compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Common methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of methylthiol groups (¹H and ¹³C NMR).
  • X-ray Diffraction (XRD) : For crystallographic structure determination, revealing Hg-S bond lengths (~2.3–2.5 Å) and coordination geometry.
  • Infrared (IR) Spectroscopy : To identify S-Hg vibrational modes (500–600 cm⁻¹) .

Q. What are the primary toxicity mechanisms of this compound in biological systems?

this compound disrupts cellular function by binding to thiol groups in proteins (e.g., glutathione, cysteine residues), leading to oxidative stress and mitochondrial dysfunction. In vitro studies using human cell lines (e.g., HepG2) show dose-dependent cytotoxicity at concentrations ≥10 µM .

Q. How can researchers assess environmental contamination by this compound in aquatic systems?

Use cold-vapor atomic absorption spectroscopy (CVAAS) or inductively coupled plasma mass spectrometry (ICP-MS) for total mercury quantification. Speciation analysis requires coupling with chromatography (e.g., HPLC-ICP-MS) to distinguish organomercury species .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s reactivity under varying environmental conditions?

  • Controlled Atmosphere Systems : To prevent oxidation of thiol ligands, experiments should be conducted in inert gas environments (e.g., N₂ or Ar).
  • pH Dependence : Reactivity studies across pH 4–10 to simulate freshwater and marine environments, monitoring Hg-S bond stability via UV-Vis spectroscopy .

Q. How can contradictory data on this compound’s stability in sediment samples be resolved?

Discrepancies arise from matrix effects (e.g., organic matter content) and analytical method variability. Harmonize protocols by:

  • Using certified reference materials (CRMs) with matched matrices.
  • Cross-validating results with multiple techniques (e.g., CVAAS, ICP-MS, and synchrotron XANES) .

Q. What mixed-methods approaches address gaps in understanding this compound’s biogeochemical cycling?

  • Quantitative : Measure Hg concentrations in water/sediment samples using ICP-MS.
  • Qualitative : Conduct interviews with environmental scientists to identify overlooked exposure pathways (e.g., methylation by microbial communities). Integrate datasets to model regional mercury flux .

Q. What strategies mitigate challenges in conducting a global inventory of this compound supply and use?

  • Data Scarcity : Combine literature reviews (Google Scholar keywords: "mercury compounds," "trade," "synthesis") with gray literature (e.g., consultant reports, regulatory filings).
  • Stakeholder Surveys : Design culturally tailored questionnaires for industries in high-risk regions (e.g., Southeast Asia) to track artisanal use .

Methodological Tables

Q. Table 1. Comparative Analytical Techniques for Mercury Speciation

TechniqueDetection Limit (Hg)Matrix CompatibilityKey Limitations
CVAAS0.1 µg/LWater, biologicalRequires pre-reduction
HPLC-ICP-MS0.01 µg/LSediment, tissueHigh cost, expertise
XANES1 µg/gSolid samplesSynchrotron access needed
Adapted from

Q. Table 2. Key Physicochemical Properties of this compound

PropertyValue
CAS Number75-08-1
Melting Point-121 to -123°C
Boiling Point5.9°C
Solubility in Water2.3% (20°C)
StabilityAir-sensitive (oxidizes)
Data sourced from

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